molecular formula C12H14N2O6S2 B13862780 S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide

S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide

Cat. No.: B13862780
M. Wt: 346.4 g/mol
InChI Key: XDVWMOIDPQICAE-VIFPVBQESA-N
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Description

S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a disulfide bond, which links the 5-mercapto-2-nitrobenzoic acid and D-penicillamine moieties. The presence of both nitro and mercapto groups in the structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide typically involves the reaction of 5-mercapto-2-nitrobenzoic acid with D-penicillamine. The process begins with the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) in a basic solution to yield 5-mercapto-2-nitrobenzoic acid . This is followed by the addition of D-penicillamine under controlled conditions to form the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Mercapto-2-nitrobenzoic Acid: Shares the mercapto and nitro groups but lacks the D-penicillamine moiety.

    D-Penicillamine: Contains the penicillamine structure but lacks the 5-mercapto-2-nitrobenzoic acid component.

Uniqueness

The presence of both nitro and mercapto groups allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14N2O6S2

Molecular Weight

346.4 g/mol

IUPAC Name

5-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-2-nitrobenzoic acid

InChI

InChI=1S/C12H14N2O6S2/c1-12(2,9(13)11(17)18)22-21-6-3-4-8(14(19)20)7(5-6)10(15)16/h3-5,9H,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m0/s1

InChI Key

XDVWMOIDPQICAE-VIFPVBQESA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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